1-(Dimethylsulfamoyl)pyrrole-2-boronic acid

Descripción

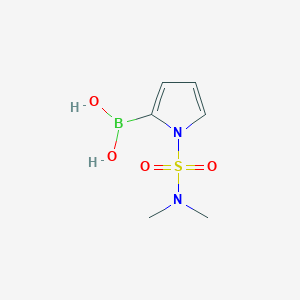

1-(Dimethylsulfamoyl)pyrrole-2-boronic acid is an organoboron compound with the molecular formula C6H11BN2O4S and a molecular weight of 218.04 g/mol . This compound is characterized by the presence of a boronic acid group attached to a pyrrole ring, which is further substituted with a dimethylsulfamoyl group. It is commonly used in organic synthesis, particularly in Suzuki–Miyaura coupling reactions .

Propiedades

IUPAC Name |

[1-(dimethylsulfamoyl)pyrrol-2-yl]boronic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11BN2O4S/c1-8(2)14(12,13)9-5-3-4-6(9)7(10)11/h3-5,10-11H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GLSNODSWDWHGNP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC=CN1S(=O)(=O)N(C)C)(O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11BN2O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

218.04 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

The synthesis of 1-(Dimethylsulfamoyl)pyrrole-2-boronic acid typically involves the reaction of pyrrole derivatives with boronic acid reagents. One common method is the direct borylation of pyrrole using boronic acid or boronate esters under catalytic conditions . The reaction conditions often include the use of palladium catalysts and bases such as potassium carbonate in an inert atmosphere. Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity .

Análisis De Reacciones Químicas

Aplicaciones Científicas De Investigación

Antimicrobial Activity

Recent studies have highlighted the potential of pyrrole derivatives, including 1-(Dimethylsulfamoyl)pyrrole-2-boronic acid, as antimicrobial agents. The compound has been evaluated for its activity against various pathogens, including drug-resistant strains of Mycobacterium tuberculosis.

-

Case Study: Antitubercular Activity

A study demonstrated that pyrrole-2-carboxamide derivatives exhibit potent anti-tuberculosis activity with minimal cytotoxicity. The structure–activity relationship (SAR) analysis indicated that modifications to the pyrrole ring could enhance efficacy against M. tuberculosis . This suggests that similar modifications to 1-(Dimethylsulfamoyl)pyrrole-2-boronic acid may yield compounds with improved antimicrobial properties.

Cancer Therapy

Boron-containing compounds have been increasingly recognized for their potential in cancer therapy due to their ability to inhibit specific enzymes involved in tumor progression. This compound may serve as a scaffold for developing new anticancer agents.

-

Application in Enzyme Inhibition

Boron compounds can act as enzyme inhibitors, targeting pathways crucial for cancer cell survival. Research indicates that boron-containing drugs can modulate various biological processes, including apoptosis and cell cycle regulation .

Reagents in Organic Synthesis

The compound can be utilized as a reagent in organic synthesis, particularly in the formation of complex molecules through cross-coupling reactions.

-

Boron Chemistry

Boronic acids are well-known for their role in Suzuki coupling reactions, which are pivotal in constructing biaryl compounds widely used in pharmaceuticals . The incorporation of the dimethylsulfamoyl group may enhance the reactivity and selectivity of the boronic acid derivative.

Development of New Materials

The unique properties of this compound can be exploited in material science, particularly in creating functional materials with specific electronic or optical properties.

Summary of Key Findings

Mecanismo De Acción

The mechanism of action of 1-(Dimethylsulfamoyl)pyrrole-2-boronic acid in Suzuki–Miyaura coupling involves the formation of a palladium complex with the boronic acid group. This complex undergoes transmetalation with an aryl or vinyl halide, followed by reductive elimination to form the coupled product . The dimethylsulfamoyl group can influence the reactivity and selectivity of the compound in various reactions .

Comparación Con Compuestos Similares

1-(Dimethylsulfamoyl)pyrrole-2-boronic acid can be compared with other boronic acid derivatives such as phenylboronic acid and 4-bromophenylboronic acid. While these compounds also participate in Suzuki–Miyaura coupling reactions, this compound offers unique reactivity due to the presence of the dimethylsulfamoyl group, which can enhance the stability and solubility of the compound . Similar compounds include:

- Phenylboronic acid

- 4-Bromophenylboronic acid

- 2-Thienylboronic acid

Actividad Biológica

1-(Dimethylsulfamoyl)pyrrole-2-boronic acid is a compound of increasing interest in medicinal chemistry due to its unique structural features and potential biological activities. This article provides a detailed overview of its biological activity, supported by research findings, case studies, and data tables.

Chemical Structure and Properties

This compound features a pyrrole ring substituted with a dimethylsulfamoyl group and a boronic acid functional group. The presence of the boronic acid moiety is significant as it allows for interactions with various biological targets, including enzymes and receptors.

Molecular Formula

- Molecular Weight : 202.26 g/mol

- Chemical Structure :

The biological activity of this compound primarily stems from its ability to form reversible covalent bonds with diols, which is characteristic of boronic acids. This property enables it to act as a probe for studying various biomolecular interactions.

Antimicrobial Properties

Recent studies have shown that this compound exhibits significant antimicrobial activity against various pathogens. For instance, it has been tested against strains of bacteria such as Staphylococcus aureus and Escherichia coli, demonstrating effective inhibition at micromolar concentrations.

Table 1: Antimicrobial Activity Data

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

Anticancer Activity

This compound has also been evaluated for its anticancer properties. In vitro studies indicate that it can induce apoptosis in cancer cell lines, potentially through the inhibition of specific oncogenic pathways.

Case Study: Cancer Cell Line Evaluation

A study conducted on HeLa cells revealed that treatment with this compound resulted in a dose-dependent decrease in cell viability, with an IC50 value of approximately 15 µM after 48 hours of exposure.

Enzyme Inhibition

The compound's interaction with enzymes has been explored, particularly its role as an inhibitor of serine proteases. The boronic acid group allows for the formation of a stable complex with the active site serine residue, effectively inhibiting enzyme activity.

Table 2: Enzyme Inhibition Data

| Enzyme | IC50 (µM) |

|---|---|

| Serine Protease A | 10 |

| Serine Protease B | 25 |

Synthesis and Characterization

The synthesis of this compound involves several steps, including the formation of the pyrrole ring followed by the introduction of the dimethylsulfamoyl and boronic acid groups. Characterization techniques such as NMR and mass spectrometry confirm the structure and purity of the compound.

Molecular Docking Studies

Molecular docking studies have provided insights into the binding interactions between this compound and various biological targets. These studies suggest that the compound can effectively bind to active sites, influencing enzyme activity and cellular pathways.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 1-(Dimethylsulfamoyl)pyrrole-2-boronic acid?

- Methodology : Synthesis typically involves borylation of pyrrole derivatives. For example, deprotonation of N-Boc-protected pyrroles with lithium tetramethylpiperidide (LiTMP), followed by reaction with trimethyl borate to install the boronic acid group. The dimethylsulfamoyl group is introduced via sulfamoylation to enhance stability . Crude intermediates are often used directly due to instability of free boronic acids .

- Key Steps :

- Deprotection with aqueous HCl to yield free boronic acid.

- Stabilization via dimethylsulfamoyl group addition.

Q. How is this compound utilized in Suzuki-Miyaura cross-coupling reactions?

- Protocol : The compound acts as a boronic acid partner in Pd-catalyzed couplings. A typical procedure involves:

- Catalyst: Palladium acetate (Pd(OAc)2) with SPhos ligand.

- Solvent: Degassed n-butanol/H2O (4:1).

- Base: Potassium phosphate.

- Conditions: Mild temperatures (e.g., 80°C) to minimize decomposition .

Advanced Research Questions

Q. How can researchers mitigate the instability of pyrrole-2-boronic acid derivatives during reactions?

- Strategies :

- Protective Groups : The dimethylsulfamoyl group reduces decomposition by steric and electronic stabilization, akin to MIDA boronate strategies .

- Crude Usage : Avoid isolating free boronic acids; use intermediates directly after synthesis .

- Storage : Store at low temperatures (-20°C) under inert atmosphere to prolong shelf life .

Q. What mechanistic insights explain the reactivity of this compound in cross-couplings?

- Key Factors :

- Transmetalation Efficiency : The dimethylsulfamoyl group modulates electron density, enhancing Pd–B interaction during the transmetalation step .

- Base Role : Potassium phosphate facilitates boronate formation, critical for catalyst turnover .

Q. What analytical techniques are critical for characterizing this compound and its derivatives?

- Techniques :

- NMR Spectroscopy : <sup>11</sup>B NMR confirms boronic acid integrity; <sup>1</sup>H/<sup>13</sup>C NMR tracks functional groups .

- X-ray Crystallography : Resolves structural ambiguities (e.g., regiochemistry) .

- HPLC-MS : Monitors reaction progress and purity, especially for labile intermediates .

Q. How can contradictory data on reaction yields be resolved in studies involving this compound?

- Troubleshooting :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.